molecular formula C10H10F2O2 B13409465 1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one

1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one

Cat. No.: B13409465
M. Wt: 200.18 g/mol
InChI Key: BZSPOPSTYPLAJO-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one is an organic compound with the molecular formula C10H10F2O2 It is a derivative of 4-hydroxy-4-phenylbutan-2-one, where two hydrogen atoms are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the fluorination of 4-hydroxy-4-phenylbutan-2-one using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of 4-hydroxy-4-phenylbutan-2-one in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-difluoro-4-hydroxy-4-phenylbutan-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-4-hydroxy-4-phenylbutan-2-one is unique due to the presence of fluorine atoms, which significantly alter its chemical properties and reactivity. The fluorine atoms increase the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

1,1-difluoro-4-hydroxy-4-phenylbutan-2-one

InChI

InChI=1S/C10H10F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,8,10,13H,6H2

InChI Key

BZSPOPSTYPLAJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C(F)F)O

Origin of Product

United States

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